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Compound of Interest

Compound Name: 4,6-Dichloronicotinaldehyde

Cat. No.: B1321850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,6-Dichloronicotinaldehyde is a substituted pyridine derivative that serves as a crucial

building block in the synthesis of various heterocyclic compounds with significant biological

activities. Its unique structural features, including a reactive aldehyde group and two chlorine

atoms on the pyridine ring, make it a versatile precursor for the development of novel

therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides

an in-depth overview of the chemical and physical properties of 4,6-Dichloronicotinaldehyde,

detailed experimental protocols for its synthesis and key reactions, and an exploration of its

application in the development of kinase inhibitors, with a focus on the Doublecortin-like kinase

1 (DCLK1) signaling pathway.

Core Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,6-Dichloronicotinaldehyde is

presented in the table below for easy reference.
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Property Value Reference(s)

CAS Number 1060811-62-2 [1][2][3]

Molecular Formula C₆H₃Cl₂NO [1]

Molecular Weight 176.00 g/mol [1]

Appearance Solid [4]

Melting Point 68-73 °C AKSci J97115

Boiling Point 268.2±35.0 °C (Predicted) [5]

Density 1.488±0.06 g/cm³ (Predicted) [5]

Solubility
Soluble in chloroform and

tetrahydrofuran (THF).
[4]

SMILES O=Cc1cncc(Cl)c1Cl [2]

InChI Key
AKYJFAHYRMPRDS-

UHFFFAOYSA-N
[6]

Synonyms

4,6-Dichloro-3-

pyridinecarbaldehyde, 4,6-

Dichloro-3-

pyridinecarboxaldehyde, 4,6-

Dichloropyridine-3-

carbaldehyde

[1]

Experimental Protocols
Synthesis of 4,6-Dichloronicotinaldehyde
A common method for the synthesis of 4,6-Dichloronicotinaldehyde involves the oxidation of

(4,6-dichloropyridin-3-yl)methanol.[4]

Materials:

(4,6-dichloropyridin-3-yl)methanol
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Manganese dioxide (MnO₂)

Trichloromethane (Chloroform)

Diatomaceous earth (Celite)

Procedure:

Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).[4]

Add manganese dioxide (24 g, 280 mmol) to the solution.[4]

Stir the reaction mixture at 75 °C for 12 hours.[4]

Upon completion of the reaction, cool the mixture to room temperature.[4]

Filter the mixture through a pad of diatomaceous earth.[4]

Concentrate the filtrate under reduced pressure to yield 4,6-Dichloronicotinaldehyde.[4] A

typical yield for this reaction is around 90%.[4]

Representative Reaction: Synthesis of a Pyrazolo[3,4-
b]pyridine Derivative
This protocol describes a plausible condensation reaction of 4,6-Dichloronicotinaldehyde
with a hydrazine to form a pyrazolo[3,4-b]pyridine core, a common scaffold in kinase inhibitors.

Materials:

4,6-Dichloronicotinaldehyde

Hydrazine hydrate or a substituted hydrazine

Ethanol

Glacial acetic acid (catalyst)

Procedure:
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In a round-bottom flask, dissolve 4,6-Dichloronicotinaldehyde (10 mmol) in ethanol (50

mL).

To this solution, add hydrazine hydrate (10 mmol) dropwise with stirring.

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature. The product

may precipitate out of the solution.

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol.

Application in Drug Development: Targeting the
DCLK1 Signaling Pathway
4,6-Dichloronicotinaldehyde is a valuable starting material for the synthesis of kinase

inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their

dysregulation is implicated in numerous diseases, including cancer. One such kinase of interest

is Doublecortin-like kinase 1 (DCLK1), which has been identified as a cancer stem cell marker

and is involved in promoting tumor growth and metastasis in various cancers such as

pancreatic, colon, and head and neck squamous cell carcinoma.[1][3]

DCLK1 is known to regulate several key signaling pathways, including the NOTCH, Wnt/β-

catenin, and NF-κB pathways.[4][7] Inhibition of DCLK1 has been shown to downregulate the

components of the NOTCH signaling pathway, leading to reduced cancer cell proliferation and

invasion.[1][3]

The general workflow for the synthesis of a kinase inhibitor using 4,6-
Dichloronicotinaldehyde as a starting material is depicted below.
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Caption: General synthetic workflow for kinase inhibitors.

A key reaction in the synthesis of many kinase inhibitors from 4,6-Dichloronicotinaldehyde is

the formation of a fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine or a

pyrazolo[3,4-b]pyridine. This is typically achieved through a condensation reaction with a

suitable binucleophile, followed by cyclization. The resulting scaffold can then be further

modified to optimize its binding affinity and selectivity for the target kinase.

The DCLK1 signaling pathway, a target for inhibitors derived from such scaffolds, is illustrated

below.
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Caption: Simplified DCLK1-NOTCH signaling pathway.

In this pathway, DCLK1 positively regulates the NOTCH signaling cascade.[1] Activation of the

NOTCH receptor leads to its cleavage and the release of the NOTCH intracellular domain
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(NICD). NICD then translocates to the nucleus, where it interacts with the transcription factor

CSL to activate the expression of target genes such as HES and HEY.[1] These target genes,

in turn, promote cellular processes that contribute to cancer progression, including proliferation,

invasion, and metastasis.[1] DCLK1 inhibitors, which can be synthesized from precursors like

4,6-Dichloronicotinaldehyde, block the activity of DCLK1, thereby inhibiting the downstream

NOTCH signaling and mitigating its pro-tumorigenic effects.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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